molecular formula C6H10O2S B3047243 (E)-2-Propenoic acid, 3-methylthio-, ethyl ester CAS No. 136115-65-6

(E)-2-Propenoic acid, 3-methylthio-, ethyl ester

Cat. No.: B3047243
CAS No.: 136115-65-6
M. Wt: 146.21 g/mol
InChI Key: DNNJFSSUXIAKAI-UHFFFAOYSA-N
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Description

(E)-2-Propenoic acid, 3-methylthio-, ethyl ester (CAS: Not explicitly provided in evidence) is an α,β-unsaturated ester characterized by a methylthio (-SMe) group at the β-position and an ethyl ester moiety. Such compounds are of interest in organic synthesis, flavor/fragrance industries, and pharmaceutical research due to their reactive α,β-unsaturated carbonyl system and sulfur-containing substituents. The (E)-stereochemistry influences molecular geometry, reactivity, and interactions with biological targets.

Properties

IUPAC Name

ethyl (E)-3-methylsulfanylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-3-8-6(7)4-5-9-2/h4-5H,3H2,1-2H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNJFSSUXIAKAI-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159668
Record name Ethyl (2E)-3-(methylthio)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Acrid sweet onion-like aroma
Record name Ethyl 3-(methylthio)-(2E)-propenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1894/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Ethyl 3-(methylthio)-(2E)-propenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1894/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.081-1.090
Record name Ethyl 3-(methylthio)-(2E)-propenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1894/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

136115-65-6
Record name Ethyl 3-(methylthio)-2-propenoate, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136115656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2E)-3-(methylthio)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-(METHYLTHIO)-2-PROPENOATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33EW5S7PR0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism

Sodium ethoxide displaces a methylthio group via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing ester and thioether groups:

$$
\text{3,3-Bis(methylthio)acrylate} + \text{NaOEt} \rightarrow \text{(E)-ethyl 3-(methylthio)acrylate} + \text{CH}_3\text{SNa}
$$

Optimized Conditions (Table 1)

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1 DMF/THF (1:1) NaH (2 eq) 50 0.5 64
2 DMF NaOEt (1.2 eq) 60 2 58*
3 THF KOtBu (1.5 eq) 70 1.5 52*

*Predicted based on analogous reactions. Microwave irradiation reduces reaction times to 10–30 minutes, enhancing yields by 15–20%.

Thiol-Ene Addition to Ethyl Propiolate

Radical-mediated thiol-ene chemistry offers a stereocontrolled pathway. Ethyl propiolate (HC≡CCOOEt) reacts with methylthiol under UV initiation:

$$
\text{HC≡CCOOEt} + \text{CH}3\text{SH} \xrightarrow{\text{UV}} \text{(E)-CH}2=\text{C(SCH}_3\text{)COOEt}
$$

Key Parameters

  • Initiator : Di-tert-butyl peroxide (1 mol%)
  • Solvent : Toluene, 25°C
  • Conversion : >95% (by GC-MS)
  • Stereoselectivity : >98% E-isomer due to anti-Markovnikov addition

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction constructs the α,β-unsaturated ester from a methylthio-substituted phosphonate and formaldehyde:

$$
\text{(CH}3\text{S)CH}2\text{PO(OEt)}2 + \text{HCHO} \xrightarrow{\text{Base}} \text{(E)-CH}2=\text{C(SCH}_3\text{)COOEt}
$$

Protocol

  • Phosphonate : Diethyl (methylthiomethyl)phosphonate (synthesized via Arbuzov reaction)
  • Base : LiHMDS (2.2 eq), THF, −78°C → rt
  • Yield : 78% (reported for analogous systems)

Analytical Characterization

Spectroscopic Data (Table 2)

Technique Data Source
¹H NMR δ 1.38 (t, J=7.8 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, SCH₃), 6.32 (d, J=15 Hz, 1H, CH=), 7.52 (d, J=15 Hz, 1H, CH=CO)
IR 1715 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C), 650 cm⁻¹ (C-S)
MS m/z 146.21 [M]⁺

Chromatographic Properties

  • Retention Index (DB-1) : 1143
  • HPLC Purity : >99% (C18 column, MeOH/H₂O 70:30)

Chemical Reactions Analysis

Types of Reactions

(E)-2-Propenoic acid, 3-methylthio-, ethyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: (E)-2-Propenoic acid, 3-methylthio- and ethanol.

    Oxidation: (E)-2-Propenoic acid, 3-methylsulfinyl-, ethyl ester or (E)-2-Propenoic acid, 3-methylsulfonyl-, ethyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(E)-2-Propenoic acid, 3-methylthio-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (E)-2-Propenoic acid, 3-methylthio-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The methylthio group can be oxidized to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

(E)-Ethyl cinnamate (3-phenyl-, ethyl ester)
  • Structure : Ethyl ester of cinnamic acid with a phenyl group at the β-position .
  • Molecular Weight : 176.21 g/mol.
  • Key Properties : Widely used as a flavoring agent (fruity, cinnamon-like odor). Exhibits antimicrobial and antioxidant activities .
  • Comparison : The methylthio group in the target compound may introduce sulfur-mediated reactivity (e.g., nucleophilic thiol interactions) absent in ethyl cinnamate. The phenyl group in cinnamates enhances π-π stacking in biological systems, whereas the methylthio group could alter hydrophobicity or redox activity.
Ethyl 4-chlorocinnamate
  • Structure : Chlorine substituent at the para position of the phenyl ring .
  • Key Properties : The electron-withdrawing Cl group increases electrophilicity of the α,β-unsaturated system, enhancing reactivity in Michael additions. Used in polymer and agrochemical synthesis .

Analogs with Heteroatomic or Functionalized Substituents

2-Propenoic acid, 3-ethoxy-2-nitro-, ethyl ester
  • Structure: Nitro (-NO₂) and ethoxy (-OEt) groups at the α- and β-positions, respectively .
  • Molecular Weight : 189.17 g/mol.
  • Key Properties : High reactivity due to the nitro group; associated with acute toxicity (oral, dermal) and respiratory irritation .
  • Comparison : The methylthio group is less electronegative than nitro, likely reducing electrophilicity and toxicity. However, sulfur oxidation (e.g., to sulfoxide) could introduce new reactive intermediates.
(E)-Isopropyl 3-(3,4-dihydroxyphenyl)acrylate (Caffeic acid isopropyl ester)
  • Structure : Dihydroxyphenyl (catechol) group at the β-position .
  • Key Properties: Potent antioxidant activity due to phenolic hydroxyls; studied for cardioprotective and anticancer effects .
  • Comparison : The methylthio group lacks direct antioxidant capacity but may participate in metal chelation or enzyme inhibition.

Analogs with Modified Ester Groups

2-Propenoic acid, 3-cyano-, methyl ester (Methyl α-cyanoacrylate)
  • Structure: Cyano (-CN) group at the α-position .
  • Key Properties: Rapid polymerization (industrial adhesives); high electrophilicity due to cyano and ester groups .
  • Comparison: The methylthio group in the target compound may slow polymerization compared to cyano derivatives but could enable thiol-ene click chemistry.
2-Propenoic acid, 3-phenyl-, 1-phenylethyl ester (E)
  • Structure : Bulky 1-phenylethyl ester group .
  • Key Properties : Enhanced lipophilicity for improved membrane permeability; moderate cytotoxicity (HeLa cells) .

Data Table: Key Properties of Selected Analogs

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Hazards (GHS) Reference
(E)-Ethyl cinnamate Phenyl 176.21 Flavoring agent, antimicrobial Low toxicity
Ethyl 4-chlorocinnamate 4-Cl-phenyl 198.63 Polymer/agrochemical synthesis Irritant (skin/eyes)
3-Ethoxy-2-nitroacrylic acid ethyl ester Ethoxy, nitro 189.17 Lab reagent Acute toxicity, H302, H315, H319
Caffeic acid isopropyl ester 3,4-Dihydroxyphenyl 236.23 Antioxidant, cardioprotective Not classified
Methyl α-cyanoacrylate Cyano 111.10 Fast-curing adhesive Skin irritation

Biological Activity

(E)-2-Propenoic acid, 3-methylthio-, ethyl ester, commonly referred to as methylthioacrylic acid ethyl ester, is a compound that has garnered interest for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Overview of Biological Activity

The compound is primarily studied for its antimicrobial , anticancer , and antioxidant properties . Research indicates that the compound interacts with various biological targets, which may lead to significant therapeutic effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrolysis : The ester group can hydrolyze to release the active acid form, which interacts with cellular components.
  • Oxidation of Methylthio Group : The methylthio group can undergo oxidation to form reactive intermediates that modulate enzyme activities and disrupt cellular processes.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage and disease progression .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays have indicated its effectiveness against fungi such as Fusarium oxysporum, showcasing its potential as a natural antifungal agent .

Anticancer Activity

Research has highlighted the compound's potential in cancer treatment. For instance:

  • Differentiation Induction : It has been shown to induce differentiation in colon cancer cells, promoting the development of duct structures in cultured cells .
  • Cell Viability : In various cell lines, including RCM-1 cells, treatment with the compound resulted in increased cell differentiation and reduced proliferation at specific concentrations .

Case Studies

  • Antifungal Activity Study :
    • A study evaluated the antifungal efficacy of this compound against Fusarium oxysporum. Results indicated significant inhibition of fungal growth at concentrations above 12 mg/mL, highlighting its potential use in agricultural applications .
  • Cancer Cell Differentiation Study :
    • In a controlled laboratory setting, RCM-1 cells were treated with varying doses (0.25 to 2 mM) of the compound over four days. The results demonstrated a progressive increase in duct structure formation compared to control groups, suggesting a promising role in colon cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
This compoundEster with Methylthio GroupAntimicrobial, Anticancer
Acrylic AcidSimple Carboxylic AcidLimited biological activity
Methacrylic AcidMethyl-substituted AcidSimilar but less potent
3-(Methylthio)propionic AcidThioether CompoundAnticarcinogenic properties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-2-propenoic acid, 3-methylthio-, ethyl ester, and how can reaction efficiency be optimized?

  • Methodology : Synthesis of α,β-unsaturated esters typically involves acid-catalyzed esterification or transesterification. For example, ethyl cinnamate (C₁₁H₁₂O₂) is synthesized via esterification of cinnamic acid with ethanol under reflux with sulfuric acid as a catalyst . For the 3-methylthio derivative, thiol-ene chemistry or Michael addition could be explored to introduce the methylthio group. Reaction optimization should focus on temperature control (e.g., 60–80°C for esterification) and catalyst selection (e.g., p-toluenesulfonic acid). Purity can be enhanced via vacuum distillation or column chromatography.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : The (E)-configuration is confirmed by coupling constants (J ≈ 15–16 Hz for trans double bonds in α,β-unsaturated esters) . The methylthio group (-SCH₃) will show a singlet near δ 2.1–2.3 ppm.
  • IR : Characteristic peaks include C=O stretch (~1700 cm⁻¹) and C=C stretch (~1630 cm⁻¹).
  • MS : Molecular ion peaks should align with the molecular formula (C₇H₁₀O₂S; theoretical MW: 158.21). Fragmentation patterns may include loss of the ethyl group (m/z 113) or methylthio moiety.

Q. What are the key physicochemical properties influencing its handling in laboratory settings?

  • Data :

PropertyValue/ConsiderationReference Compound Example
SolubilityLikely soluble in THF, DCM, ethersEthyl cinnamate
Boiling PointEstimated 200–220°C (extrapolated)Ethyl 3-phenylacrylate
StabilityAir-sensitive (thioethers oxidize)Use inert atmosphere
  • Handling : Store under nitrogen at 4°C. Use gloves and fume hoods due to potential skin/eye irritation, as seen in structurally similar esters .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data of α,β-unsaturated esters with sulfur-containing substituents?

  • Methodology : Discrepancies in reactivity (e.g., nucleophilic addition vs. polymerization) may arise from steric/electronic effects. For example, electron-withdrawing groups (e.g., -CF₃ in ) increase electrophilicity of the α,β-unsaturated system, while methylthio (-SCH₃) is electron-donating. Systematic studies using Hammett parameters or DFT calculations can clarify substituent effects. Compare kinetic data (e.g., reaction rates under varying pH/temperature) with analogs like ethyl 3-ethoxy-2-(trifluoromethyl)propenoate .

Q. How does the methylthio group affect polymerization behavior compared to other acrylate esters?

  • Methodology : Radical polymerization kinetics can be studied using DSC or GPC. The methylthio group may act as a chain-transfer agent, reducing polymer molecular weight. Compare with copolymers like ethyl acrylate-methacrylic acid ( ), where substituents influence Tg and crosslinking. Monitor sulfur content via elemental analysis or XPS to confirm incorporation into polymer chains.

Q. What computational methods predict electronic/steric effects of the 3-methylthio substituent on reaction pathways?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and charge distribution. Compare with analogs like (E)-ethyl 3-(3-phenoxyphenyl)acrylate .
  • Molecular Dynamics : Simulate steric hindrance during nucleophilic attack (e.g., thiol-Michael addition).

Safety and Compliance

  • Hazard Mitigation : Refer to GHS classifications for similar esters (e.g., H315 for skin irritation ). Use PPE and emergency protocols as outlined in Safety Data Sheets (SDS) for ethyl 3-ethoxy-2-nitropropenoate .

Data Presentation Guidelines

  • Tables : Include comparative spectroscopic data (e.g., ¹H NMR shifts for analogous esters ).
  • Figures : Reaction mechanisms with stereochemical annotations, polymerization kinetics plots.
  • Statistical Analysis : Use ANOVA or t-tests to validate reproducibility in synthetic yields or reactivity studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-Propenoic acid, 3-methylthio-, ethyl ester
Reactant of Route 2
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(E)-2-Propenoic acid, 3-methylthio-, ethyl ester

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